5-(Furan-2-yl)picolinimidamide hydrochloride
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Overview
Description
5-(Furan-2-yl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C10H10ClN3O and a molecular weight of 223.66 g/mol . This compound is characterized by the presence of a furan ring and a picolinimidamide moiety, making it a unique entity in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of 5-(Furan-2-yl)picolinimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 5-(Furan-2-yl)picolinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the picolinimidamide derivative. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
5-(Furan-2-yl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The picolinimidamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(Furan-2-yl)picolinimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, leading to the inhibition of their activity. The picolinimidamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can disrupt essential biological pathways, leading to the compound’s antimicrobial and therapeutic effects .
Comparison with Similar Compounds
5-(Furan-2-yl)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
5-(Furan-2-yl)picolinic acid: This compound lacks the imidamide moiety, making it less effective in certain biological applications.
5-(Furan-2-yl)picolinimidamide: The absence of the hydrochloride salt form can affect its solubility and stability.
Furan-2-carboxamide derivatives: These compounds have different substitution patterns on the furan ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the furan ring and picolinimidamide moiety, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1179362-27-6 |
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Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-(furan-2-yl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c11-10(12)8-4-3-7(6-13-8)9-2-1-5-14-9;/h1-6H,(H3,11,12);1H |
InChI Key |
IWVAQVYXYORWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(C=C2)C(=N)N.Cl |
Origin of Product |
United States |
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